molecular formula C11H10O4 B13598617 3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid

Katalognummer: B13598617
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: BYNKNIZYXILGLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid is an organic compound that features a benzofuran ring fused with a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid typically involves a multi-step process. One common method includes the reaction of 2,3-dihydrobenzofuran with a suitable acylating agent under controlled conditions to introduce the oxopropanoic acid group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid is unique due to its specific structural features and the presence of the oxopropanoic acid group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10O4

Molekulargewicht

206.19 g/mol

IUPAC-Name

3-(2,3-dihydro-1-benzofuran-5-yl)-2-oxopropanoic acid

InChI

InChI=1S/C11H10O4/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-2,5H,3-4,6H2,(H,13,14)

InChI-Schlüssel

BYNKNIZYXILGLI-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2)CC(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.